1H-Indene, 1-ethyl-

Description

The exact mass of the compound 1H-Indene, 1-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indene, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

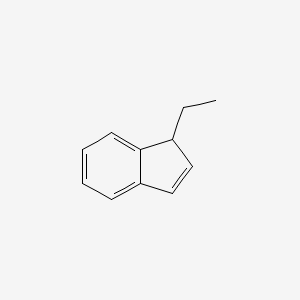

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPDJDYFASRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316500 | |

| Record name | 1-Ethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-66-8 | |

| Record name | 1-Ethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene, 1-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 1-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research on the 1h Indene, 1 Ethyl Molecular System

Historical Trajectories and Evolution of Indene (B144670) Chemistry Research

The journey of indene chemistry began with the investigation of coal tar, a primary source of this bicyclic aromatic hydrocarbon. wikipedia.orgnih.gov Initially, research focused on the isolation and basic characterization of indene (C9H8), a molecule composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org Over time, the focus shifted towards understanding the reactivity of the indene core, particularly its propensity for polymerization and its weakly acidic nature. wikipedia.org This understanding paved the way for the synthesis of a vast array of substituted indenes. Early synthetic methods were often multi-step processes, but advancements in organic synthesis have led to more efficient protocols. prepchem.comtandfonline.comresearchgate.net The development of metallocene catalysts, often incorporating indenyl ligands, for olefin polymerization marked a significant milestone in the application of indene chemistry. researchgate.netresearchgate.net More recently, research has expanded to explore the biological activities and material properties of functionalized indene derivatives, driven by the discovery of indene motifs in natural products and pharmacologically active molecules. researchgate.netresearchgate.net

Strategic Importance and Fundamental Research Context of 1H-Indene, 1-ethyl-

The strategic importance of 1H-Indene, 1-ethyl- lies in its potential as a building block and a model system for more complex molecular architectures. While specific high-volume applications for this particular derivative are not widely documented, its structure is relevant to several key research areas.

Indene derivatives are crucial in the development of advanced materials. They serve as precursors for indene/coumarone thermoplastic resins and can be incorporated into polymers to modify their properties. wikipedia.orgglobalgrowthinsights.com The ethyl group in 1H-Indene, 1-ethyl- can influence the polymer's physical characteristics. Furthermore, the indene framework is explored in the design of electron-transporting materials for applications like photovoltaic solar cells. researchgate.netnih.gov

In medicinal chemistry, the indene skeleton is a "privileged scaffold," appearing in numerous bioactive compounds and pharmaceuticals. researchgate.net For instance, the non-steroidal anti-inflammatory drug Sulindac contains an indene core. researchgate.net Research into new indene derivatives continues to yield compounds with potential anti-proliferative and neuroprotective properties. researchgate.net The specific substitution pattern of 1H-Indene, 1-ethyl- could be a starting point for the synthesis of novel therapeutic agents.

Contemporary Research Challenges and Paradigmatic Shifts in Indene Derivative Studies

Current research in indene chemistry is characterized by a push towards more efficient and selective synthetic methods. The development of catalytic asymmetric synthesis to create chiral indene derivatives is a significant challenge due to the rigid and hindered nature of the indene core. researchgate.net Overcoming this hurdle is crucial for accessing enantiomerically pure compounds for pharmacological studies.

A notable paradigmatic shift is the increasing focus on "green" and sustainable chemistry. This includes the development of bio-based indene derivatives and synthesis methods that reduce the use of hazardous reagents and minimize waste. globalgrowthinsights.commarketreportsworld.com

Furthermore, the exploration of indene derivatives in materials science has moved beyond traditional polymers to encompass advanced applications in electronics and photonics. researchgate.net The design of novel indene-based molecules with specific optical and electronic properties is an active area of investigation. nih.gov

Interdisciplinary Research Nexus within 1H-Indene, 1-ethyl- Related Investigations

The study of 1H-Indene, 1-ethyl- and its relatives sits (B43327) at the intersection of several scientific disciplines.

Organic and Medicinal Chemistry: Synthetic chemists work on developing new routes to access functionalized indenes, while medicinal chemists explore their potential as therapeutic agents. lookchem.comontosight.aiontosight.ai

Materials Science and Polymer Chemistry: Researchers in these fields investigate the use of indene derivatives in the creation of new polymers, resins, and functional materials with tailored properties. globalgrowthinsights.comontosight.ai

Organometallic Chemistry: The indenyl ligand, derived from indene, is a cornerstone in the design of catalysts for polymerization and other chemical transformations. researchgate.net

Computational Chemistry: Theoretical studies help in understanding the electronic structure and reactivity of indene derivatives, guiding the design of new molecules with desired properties.

The collaborative nature of this research is essential for unlocking the full potential of the indene molecular system.

Chemical Compound Information

| Compound Name |

| 1H-Indene, 1-ethyl- |

| Indene |

| Sulindac |

| 1H-Indene-1,3(2H)-dione, 2-(5-ethyl-2-hydroxyphenyl)-2-hydroxy- |

| 1H-Indene-5-methanol, 2,3-dihydro-alpha-(1-((3-phenylpropyl)amino)ethyl)- |

| 1H-Indene, 1-ethyl-2,3-dihydro-1-methyl- |

| This compound2,3-dihydro- |

| N-(2-(1H-indene-1-yl)-ethyl)hydroxylamine |

| 1-Ethyl-7a-methyloctahydro-1H-indene |

| (1E)-1-Ethylidene-1H-indene |

| 1-Phenyl-1H-indene |

| ethyl 1-alkyl-1H-indenes-2-carboxylate |

| 7-(4-tert-Butylphenyl)-2-methyl-1H-indene |

Chemical Properties of 1H-Indene, 1-ethyl-

| Property | Value | Source |

| Molecular Formula | C11H12 | nih.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| IUPAC Name | 1-ethyl-1H-indene | nih.gov |

| CAS Number | 6953-66-8 | nih.gov |

| XLogP3-AA | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 0 | lookchem.com |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 144.093900383 Da | nih.gov |

| Complexity | 157 | nih.gov |

Advanced Synthetic Methodologies for 1h Indene, 1 Ethyl and Its Structural Analogs

Established Reaction Pathways for 1H-Indene, 1-ethyl- Construction

The construction of the indene (B144670) scaffold has been a long-standing objective in organic synthesis. Over the years, several reliable methods have been established that allow for the preparation of a wide array of indene derivatives.

Application of Organometallic Reagents in Indene Synthesis

Organometallic reagents are fundamental tools in the synthesis of indene derivatives, offering versatile pathways for carbon-carbon bond formation. Organolithium and organomagnesium (Grignard) reagents are frequently employed for their high reactivity and ability to act as potent nucleophiles and bases. wikipedia.orgmt.com

A notable application involves the reaction of Grignard reagents with allylic acetates. For instance, the coupling of ethyl 1-acetoxy-1H-indene-2-carboxylate with Grignard reagents in the presence of a catalytic amount of lithium cuprate (B13416276) (LiCuBr2) at low temperatures affords ethyl 1-alkyl-1H-indene-2-carboxylates in good yields. researchgate.netresearchgate.net This method provides a direct route to 1-alkylated indenes, including the 1-ethyl derivative. researchgate.netresearchgate.net The reaction likely proceeds through a conjugate addition-elimination mechanism. researchgate.net

Another classical approach involves the aldol-type condensation of indanones with lithium salts of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration to yield indenylacetamides. beilstein-journals.org While not a direct synthesis of 1-ethylindene, this method highlights the utility of organolithium reagents in constructing functionalized indene systems. Furthermore, the deprotonation of indene itself with organolithium reagents generates indenyl lithium, a valuable intermediate in organometallic chemistry for the synthesis of transition metal indenyl complexes. wikipedia.org

Table 1: Synthesis of Ethyl 1-alkyl-1H-indene-2-carboxylates using Grignard Reagents researchgate.net

| Entry | Alkyl Group (from Grignard) | Yield (%) |

| 1 | Ethyl | 81 |

| 2 | Propyl | 75 |

| 3 | Butyl | 72 |

| 4 | Isopropyl | 68 |

Reaction conditions: Ethyl 1-acetoxy-1H-indene-2-carboxylate, Grignard reagent, catalytic LiCuBr2, THF, -60 °C.

Transition Metal-Catalyzed Coupling Approaches to Indene Scaffolds

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indene synthesis is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Murahashi protocols, are powerful methods for constructing aryl-substituted indenes from halo-indenes and the corresponding organometallic reagents (boronic acids, organozinc, or organomagnesium compounds). acs.org These methods offer a broad scope for introducing aryl groups at various positions on the indene ring. acs.org

Rhodium-catalyzed reactions have also emerged as a significant tool. For example, a rhodium(III)-catalyzed multicomponent reaction involving an aldehyde, amine, and alkyne provides a direct and atom-economical route to indenes under mild conditions. rsc.org This process proceeds through an imine-directed C-H activation and annulation sequence. rsc.org

More recently, palladium-catalyzed three-component domino reactions have been developed to access indene derivatives. acs.org This strategy involves the sequential formation of three bonds through inter- and intramolecular carbopalladation, followed by termination with a nucleophile. acs.org This approach showcases the power of domino catalysis in rapidly building molecular complexity.

Multicomponent Reaction Strategies for Indene Ring Systems

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most of the atoms from the reactants. rsc.orgmdpi.com This strategy is particularly attractive for its atom and step economy.

A notable example is the rhodium(III)-catalyzed one-pot tandem C-H activation and annulation protocol for the synthesis of indenes. rsc.org This reaction utilizes an aldehyde, an amine, and an alkyne to generate the indene scaffold with high regioselectivity and under mild, room-temperature conditions, with water as the only stoichiometric byproduct. rsc.org The reaction's efficiency and broad functional group tolerance make it a valuable tool for creating diverse indene libraries. rsc.org

Another approach involves a palladium-catalyzed three-component reaction that leads to either indenes or benzofulvenes by modifying the starting iodoarene. acs.org This domino reaction proceeds through carbopalladation followed by a nucleophilic attack. acs.org MCRs have also been employed in the synthesis of complex indene-containing heterocyclic systems, for instance, through the reaction of ninhydrin, malononitrile (B47326), and various diamines in water. rsc.org

Emerging Synthetic Strategies for 1H-Indene, 1-ethyl-

The demand for enantiomerically pure chiral indenes for applications in areas like asymmetric catalysis has spurred the development of new and innovative synthetic methods.

Development of Catalytic Asymmetric Methods for Chiral Indenes

The construction of chiral indene skeletons, particularly those with all-carbon quaternary stereocenters, presents a significant synthetic challenge. researchgate.netoaepublish.com Transition-metal-catalyzed asymmetric synthesis has become a primary focus for addressing this challenge. oaepublish.com Strategies can be broadly categorized into two main approaches: the construction of a chiral indene ring from aromatic precursors and the direct enantioselective functionalization of a pre-existing indene ring. oaepublish.com

One successful strategy involves the palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.comresearchgate.net This method utilizes the trapping of π-allyl-Pd 1,4-dipoles with ketenes generated in situ to produce chiral spiro-indenes with high enantio- and diastereoselectivities. oaepublish.comresearchgate.net This protocol is notable for its mild reaction conditions and broad substrate scope. researchgate.net

Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives represents another significant advancement. acs.org This method yields 2-arylindanes with high enantioselectivity. Mechanistic studies suggest the reaction proceeds through a 1,4-rhodium shift, which is crucial for achieving high enantioselectivity. acs.org

Table 2: Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization for Chiral Spiro-Indenes researchgate.net

| Entry | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr |

| 1 | Vinylbenzoxazinanone | 1-Diazonaphthalene-2(1H)-one | 86 | 97 | 19:1 |

| 2 | Substituted Vinylbenzoxazinanone | 1-Diazonaphthalene-2(1H)-one | 75 | 95 | 15:1 |

| 3 | Vinylbenzoxazinanone | Substituted 1-Diazonaphthalene-2(1H)-one | 82 | 96 | >20:1 |

ee: Enantiomer excess; dr: diastereoisomer ratio. Standard conditions involve Pd2(dba)3·CHCl3 and a chiral ligand in DCM under blue LED irradiation. researchgate.net

Stereoselective Synthesis Research for Ethylindene Derivatives

While much of the focus in asymmetric indene synthesis has been on aryl or spiro-substituted derivatives, the principles are being extended to alkyl-substituted chiral indenes. The stereoselective synthesis of ethylindene derivatives is an area of active research, driven by the potential use of these chiral molecules as ligands for catalysts or as building blocks for more complex structures.

The development of catalytic systems that can control the stereochemistry at the C1 position of the indene ring during the introduction of an ethyl group is a key objective. Methods analogous to the rhodium-catalyzed asymmetric additions could potentially be adapted for the addition of ethylmetal reagents. For example, rhodium-catalyzed asymmetric addition of arylboron reagents has been shown to be effective for indene derivatives, and avoiding olefin isomerization is key to high enantioselectivity. acs.org

Furthermore, the diastereoselective synthesis of functionalized indenes provides a foundation for accessing specific stereoisomers. For instance, a diastereomerically enriched mixture of oxabicyclic derivatives has been used in preliminary studies for the enantioselective synthesis of indenes through a palladium-catalyzed three-component reaction. acs.org These emerging strategies hold promise for the future synthesis of enantiopure 1-ethyl-1H-indene and its derivatives.

Principles of Sustainable Synthesis in 1H-Indene, 1-ethyl- Production Research

The integration of green chemistry principles into the synthesis of indene derivatives is a pivotal aspect of modern chemical research, aiming to reduce environmental impact and enhance economic viability. mlsu.ac.in These principles focus on creating products and processes that minimize the use and generation of hazardous substances. mlsu.ac.in While specific research on the sustainable synthesis of 1H-Indene, 1-ethyl- is not extensively detailed in public literature, the strategies applied to its structural analogs provide a clear framework for its green production.

Key principles of sustainable synthesis applicable to indene derivatives include waste prevention, maximizing atom economy, and utilizing safer solvents and catalysts. mlsu.ac.in For instance, the development of synthetic routes that proceed in environmentally benign solvents, or even in solvent-free conditions, represents a significant advancement. nih.gov Mechanochemistry, which involves reactions conducted by grinding solids together without a solvent, has been successfully applied to the synthesis of indeno-fused structures, achieving high yields. nih.gov

Catalysis plays a crucial role in sustainable synthesis by lowering the energy requirements of reactions. mlsu.ac.in Research into the synthesis of various indene derivatives demonstrates the use of catalysts to improve efficiency and yield. nih.govsmolecule.com For example, a one-pot synthesis of indene from 1-indanone (B140024) has been achieved with approximately 80% yield using a tandem catalysis system, showcasing an efficient and potentially scalable green process. rsc.org Furthermore, the use of eco-friendly reagents and reactions is a core focus, aiming to reduce waste from toxic solvents and silica (B1680970) generated during purification. nih.gov

The efficiency of a synthesis is often evaluated using green chemistry metrics. Atom economy is a key concept that measures how efficiently reactant atoms are incorporated into the final desired product. mlsu.ac.in Syntheses with high atom economy are inherently greener as they generate less waste. mlsu.ac.in Additionally, protocols for synthesizing indole-substituted indenes have been analyzed using EcoScale calculations, confirming their classification within an acceptable green synthesis category. acs.org

Table 1: Application of Green Chemistry Principles in Indene Synthesis Research

| Green Chemistry Principle | Application in Indene Synthesis | Research Finding/Example | Citation |

| Waste Prevention | Developing one-pot cascade reactions that reduce intermediate separation steps and solvent usage. | Cascade reactions for indenopyridine synthesis construct C-C and C-N bonds in a single step with high yields, minimizing waste. | nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Rearrangement and addition reactions are inherently atom-economical. Metal-free Brønsted acid-promoted reactions of cinnamaldehydes and sulfonamides provide a range of indenes from simple starting materials. | mlsu.ac.inorganic-chemistry.org |

| Safer Solvents & Auxiliaries | Using environmentally benign solvents like ethanol (B145695) or water, or conducting reactions under solvent-free conditions. | Knoevenagel condensation for indane-1,3-dione derivatives can be performed in ethanol. nih.gov Some syntheses are successful in solvent-free conditions via grinding (mechanochemistry). nih.gov | |

| Use of Catalysis | Employing catalysts to lower reaction energy, increase selectivity, and reduce reaction times. | The synthesis of indene from 1-indanone is achieved with high yield using a Cu/SiO2 and HZSM-5 tandem catalyst system. rsc.org Rh(I) catalysts are used for reacting 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org | |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. | The synthesis of certain indenodihydropyridine compounds proceeds effectively in ethanol at room temperature. nih.gov |

Methodologies for Industrial Scale-Up and Process Optimization

Process optimization is therefore critical. This involves refining reaction conditions such as temperature, pressure, and catalyst loading to maximize product output and minimize byproducts. For instance, the one-pot synthesis of indene from 1-indanone was optimized by varying temperature and H₂ pressure to achieve a high yield. rsc.org The development of robust purification methods that are efficient on a large scale is also essential.

Another crucial aspect of industrial-scale production is the recovery and recycling of solvents and catalysts, which is vital for both economic and environmental reasons. For large-scale synthesis of indane-1,3-dione derivatives, the recovery of these materials is a key consideration to ensure the process is sustainable. The choice of catalysts that are not only efficient but also easily separable and reusable is a significant area of process development.

Table 2: Industrial Scale-Up & Process Optimization Strategies for Indene Derivatives

| Challenge | Optimization Strategy | Detailed Approach | Citation |

| Maintaining Yield | Tandem Catalysis / Process Control | Implement one-pot processes using orthogonal tandem catalysis to streamline production and improve efficiency. Precisely control parameters like temperature and pressure. | rsc.org |

| Incomplete Reactions | Reagent & Catalyst Optimization | Re-evaluate stoichiometry and catalyst loading for large-scale batches. Investigate alternative, more robust catalysts or activating agents. | nih.gov |

| Work-up & Purification Issues | Modified Work-up Conditions | Develop new extraction and purification protocols suitable for large volumes, potentially avoiding problematic solvents that can cause side reactions like hydrolysis. | nih.gov |

| Solvent & Catalyst Waste | Recovery and Recycling | Integrate systems for the distillation and recovery of solvents. Utilize catalysts that can be easily filtered or separated from the reaction mixture for reuse. | |

| Process Efficiency | Flow Chemistry | Transition from batch processing to continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and more consistent product quality. |

Mechanistic Organic Chemistry of 1h Indene, 1 Ethyl Transformations

Investigations into Electrophilic and Nucleophilic Processes

The reactivity of 1H-Indene, 1-ethyl- in electrophilic and nucleophilic reactions is dictated by the electronic nature of its bicyclic, unsaturated system. The indene (B144670) core can react as both an alkene and an aromatic compound.

Electrophilic Addition: The double bond in the five-membered ring of 1H-Indene, 1-ethyl- is susceptible to electrophilic attack. In a typical electrophilic addition reaction, an electrophile is attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate. unacademy.com The regioselectivity of this addition is governed by the stability of the resulting carbocation. Attack at the C2 position would place a positive charge at C3, which is a benzylic position and thus stabilized by resonance with the aromatic ring. The subsequent attack of a nucleophile on this carbocation completes the addition.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indene system can undergo electrophilic aromatic substitution. The fused five-membered ring acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the fusion. However, the specific substitution pattern can be complex due to the bicyclic nature of the molecule.

Nucleophilic Processes: Nucleophilic attack on 1H-Indene, 1-ethyl- itself is not a common process unless the molecule is activated by a suitable leaving group or undergoes a transformation to a more electrophilic species. However, derivatives of 1H-Indene, 1-ethyl- can participate in nucleophilic substitution reactions. For instance, if a leaving group is present at the 1-position of the ethyl group, nucleophilic substitution can occur. Additionally, the acidity of the benzylic proton at the 1-position allows for deprotonation by a strong base to form an indenyl anion. This anion is a potent nucleophile and can react with various electrophiles.

Elucidation of Elimination Reaction Mechanisms

Elimination reactions of substrates derived from 1H-Indene, 1-ethyl-, such as 1-(1-haloethyl)indenes, provide a compelling case study for the competition between different mechanistic pathways. The specific pathway—unimolecular (E1), bimolecular (E2), or conjugate base (E1cB)—is influenced by factors such as the nature of the leaving group, the base, the solvent, and the stereochemistry of the substrate.

The E1 mechanism is a two-step process that begins with the departure of a leaving group to form a carbocation intermediate. pensoft.net This is the rate-determining step. The subsequent deprotonation of an adjacent carbon by a weak base leads to the formation of an alkene. pensoft.net For a substrate like 1-(1-chloroethyl)-1H-indene, an E1 pathway would involve the formation of a 1-(1-indenyl)ethyl cation. This carbocation is both secondary and benzylic, affording it significant stability.

E1 reactions are typically favored by:

Good leaving groups.

Stable carbocation intermediates.

Weak bases.

Polar protic solvents that can stabilize the ionic intermediates. youtube.com

Due to the planar nature of the carbocation intermediate, E1 reactions are generally not stereospecific. nih.gov

The E2 mechanism is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously to form a double bond. google.com This pathway requires a specific geometric arrangement of the proton to be removed and the leaving group, known as anti-periplanar stereochemistry. google.com

Research on the solvent-promoted elimination of 1-(1-haloethyl)indenes has shown that these reactions can proceed via an E2 mechanism. libretexts.org The stereochemistry of the starting material dictates the stereochemistry of the product in an E2 reaction. nih.gov For example, the elimination from an erythro isomer will yield a specific stereoisomer of the resulting alkene, while the threo isomer will produce the other.

| Feature | E1 Pathway | E2 Pathway |

| Steps | Two | One (Concerted) |

| Intermediate | Carbocation | None (Transition State) |

| Rate Law | Unimolecular | Bimolecular |

| Base Strength | Weak base sufficient | Strong base favored |

| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |

The E1cB mechanism is also a two-step process, but in contrast to the E1 pathway, it begins with the deprotonation of the substrate by a base to form a carbanion (the conjugate base). nsf.gov In the second step, this carbanion expels the leaving group to form the alkene. nsf.gov This mechanism is favored when:

The proton being removed is particularly acidic.

A poor leaving group is present. researchgate.net

A strong base is used. nsf.gov

In the context of 1-(1-haloethyl)indene, the acidity of the C1-proton is enhanced by the adjacent aromatic ring. Studies have indicated that under certain conditions, particularly with poorer leaving groups, the E1cB mechanism can be operative. libretexts.org The initial deprotonation forms a resonance-stabilized indenyl anion, which then facilitates the elimination of the halide ion.

| Condition | Favored Mechanism | Rationale |

| Good Leaving Group (e.g., I, Br) | E2 | The C-X bond is weaker, facilitating a concerted departure. |

| Poor Leaving Group (e.g., Cl, F) | E1cB | The C-X bond is stronger, making a step-wise mechanism with a stabilized carbanion more favorable. researchgate.net |

| Strong, Bulky Base | E2 | Favors proton abstraction in a concerted step. |

| Acidic β-Hydrogen | E1cB | Facilitates the formation of the carbanion intermediate. |

Carbocation intermediates, such as those formed in E1 reactions, are prone to rearrangement to form more stable carbocations. libretexts.org These rearrangements typically involve a 1,2-shift of a hydride ion (H-) or an alkyl group. masterorganicchemistry.com The driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). youtube.com

In the case of the 1-(1-indenyl)ethyl cation formed from a derivative of 1H-Indene, 1-ethyl-, a hydride shift from the C1 position of the indene ring to the adjacent carbocation center could potentially occur. However, given that the initial carbocation is already stabilized by the adjacent aromatic ring (benzylic), significant rearrangement might be less favorable unless a more stable carbocation can be formed. Theoretical studies on related indenyl systems could provide further insight into the likelihood and energetics of such rearrangements. acs.org

Research on Radical-Mediated Reaction Pathways

Radical reactions involve intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com The indene system can participate in radical reactions. For example, free-radical halogenation of alkanes is a well-known process, and the allylic/benzylic position (C1) of 1H-Indene, 1-ethyl- is particularly susceptible to radical abstraction of a hydrogen atom. savemyexams.com

Radical Halogenation: The reaction would be initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to form halogen radicals. savemyexams.com A halogen radical would then abstract the hydrogen atom from the C1 position of 1H-Indene, 1-ethyl-, forming a resonance-stabilized indenyl radical. This radical would then react with another molecule of the halogen to form 1-bromo-1-ethyl-1H-indene and a new halogen radical, which continues the chain.

Radical Addition: The double bond of the indene ring can also undergo radical addition. This process is often initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate can then propagate the chain or be trapped. Studies on the radical-mediated difunctionalization of alkenes have included indene derivatives, suggesting that 1H-Indene, 1-ethyl- could undergo similar transformations. nsf.gov

Characterization and Reactivity of Transient Intermediates

The transformations of 1H-Indene, 1-ethyl- and its isomers often proceed through highly reactive, short-lived transient intermediates. Understanding the nature of these species, such as carbocations, carbenes, and radicals, is crucial for elucidating reaction mechanisms. acs.orgasm.org The synthesis, detection, and characterization of these intermediates are often challenging, necessitating a combination of computational and specialized experimental techniques. researchgate.net

One of the most directly relevant studies involves the enzymatic conversion of 2-ethyl-1H-indene by ethylbenzene (B125841) dehydrogenase (EbDH). asm.org Mechanistic proposals, based on quantum chemical modeling, suggest that the reaction proceeds via the formation of a transient carbocation intermediate at the C-1 position of the ethyl group. asm.org This intermediate is then attacked by a hydroxyl group to form the corresponding alcohol product. asm.org Other transient species implicated in the formation of substituted 1H-indenes include copper-carbene intermediates, which can undergo a 6π cyclization followed by a 1,5-hydrogen shift. acs.org Additionally, the cyclization of 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indenes is proposed to involve a metal-vinylidene intermediate. organic-chemistry.org

Computational and Experimental Approaches to Reactive Intermediates

Given the fleeting nature of reactive intermediates, a dual approach combining computational modeling and experimental investigation is often required for their study. researchgate.netunh.edu

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction pathways and understanding the stability and electronic structure of transient species. acs.org For example, DFT studies have been employed to elucidate the mechanism of copper-catalyzed cyclization of enynones, confirming a stepwise process involving a diene-carbene cyclization and a subsequent 1,5-hydrogen shift to form the 1H-indene product. acs.org Similarly, quantum chemical modeling was used to hypothesize the catalytic mechanism and the involvement of a transient carbocation in the enzymatic hydroxylation of ethylbenzene and its analogs, including 2-ethyl-1H-indene. asm.org

Experimental Approaches: Experimentally, the existence of intermediates is often inferred through product analysis and trapping experiments. Gas chromatography-mass spectrometry (GC-MS) is a standard technique used to identify the final products of a reaction, which provides clues about the mechanistic pathway and the intermediates involved. acs.orgnih.gov In some cases, high-energy methods like microwave flash pyrolysis (MFP) can be used to intentionally generate and study reactive intermediates that are inaccessible under normal conditions. unh.edu

Table 2: Investigated Intermediates in Indene Transformations

| Intermediate Type | Method of Study | System | Key Findings | Ref. |

|---|---|---|---|---|

| Carbocation | Quantum Chemical Modeling | Enzymatic conversion of 2-ethyl-1H-indene | A transient carbocation forms at the C-1 position of the ethyl group. | asm.org |

| Copper-Carbene | DFT Calculations | Copper-catalyzed synthesis of 1H-indenes | Reaction proceeds via a copper-carbene intermediate, followed by cyclization and H-shift. | acs.org |

| Metal-Vinylidene | Mechanistic Proposal | Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes | A metal-vinylidene intermediate undergoes a 1,5-hydrogen shift to form the indene product. | organic-chemistry.org |

Spectroscopic Detection of Short-Lived Species

Directly observing transient intermediates requires sophisticated spectroscopic techniques capable of capturing information on very short timescales. researchgate.net

For radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful detection method. EPR was used to observe transient nitroxide species formed when a 3-nitrosoindolin-2-one derivative, generated from a rapid cyclization and β-scission sequence, trapped other radical intermediates present in the reaction mixture. acs.org

For studying very short-lived excited states, time-resolved spectroscopic methods are employed. Techniques like transient absorption spectroscopy and time-correlated single photon counting (TCSPC) can measure the absorption and fluorescence lifetimes of transient species with lifespans in the nanosecond to picosecond range. osu.edu While applied to model compounds like 2,2'-bisindene, these methods are directly applicable to studying the excited-state dynamics of 1H-Indene, 1-ethyl-. osu.edu Furthermore, time-dependent UV-vis absorption spectroscopy can monitor the formation and decay of intermediates that possess unique electronic absorption bands, allowing for the determination of reaction kinetics. acs.org For example, this method has been used to track the decay of an intermediate species absorbing at 480 nm in an iron-catalyzed reaction, revealing a first-order decay process. acs.org

Catalytic Science and Polymerization Research Utilizing 1h Indene, 1 Ethyl

1H-Indene, 1-ethyl- as a Monomeric Unit in Polymerization

1H-Indene, 1-ethyl- can undergo polymerization through its vinyl group, leading to the formation of poly(1-ethyl-1H-indene). The presence of the ethyl group at the 1-position introduces specific steric and electronic effects that influence the polymerization process and the properties of the resulting polymer.

Ziegler-Natta catalysts, traditionally composed of a transition metal compound (e.g., titanium halides) and an organoaluminum compound, are instrumental in the polymerization of olefins. wikipedia.orgnumberanalytics.com These catalysts function by creating an active site on the transition metal where the monomer coordinates and subsequently inserts into the growing polymer chain. researchgate.netlibretexts.org This method allows for the synthesis of linear and stereoregular polymers. researchgate.net

While specific studies focusing exclusively on the Ziegler-Natta polymerization of 1H-Indene, 1-ethyl- are not extensively detailed in the provided results, the principles of Ziegler-Natta catalysis are applicable. The steric bulk of the ethyl group on the indene (B144670) ring would likely influence the stereochemistry of the resulting polymer when using stereospecific Ziegler-Natta catalysts.

Single-site catalysts, such as metallocenes, offer greater control over polymer architecture compared to traditional multi-site Ziegler-Natta catalysts. googleapis.comuni-bayreuth.de Metallocene catalysts, which feature a transition metal sandwiched between cyclopentadienyl-type ligands, can produce polymers with narrow molecular weight distributions and uniform microstructures. googleapis.comuni-bayreuth.de

Research into metallocene-catalyzed polymerization has explored the use of various substituted indenyl ligands. For instance, ethylene-1-(9-fluorenyl)-2-[1-(2-methyl-4-phenyl)indenyl]zirconium dichloride has been shown to produce highly isotactic polypropylene (B1209903). cmu.edu The substitution pattern on the indenyl ring directly impacts the properties of the resulting polymer. cmu.edu Although direct polymerization of 1H-Indene, 1-ethyl- using these specific systems is not detailed, the principles suggest that its use as a monomer with such single-site catalysts could lead to polymers with well-defined properties. Non-metallocene, single-site catalysts are also utilized in polymerization and can be free of Ziegler-Natta or chromium catalysts. google.com

Table 1: Comparison of Catalyst Systems for Olefin Polymerization

| Catalyst Type | Key Characteristics | Resulting Polymer Properties |

| Ziegler-Natta | Multi-site catalyst, typically heterogeneous. wikipedia.orgnumberanalytics.com | Broad molecular weight distribution, can produce stereoregular polymers. researchgate.net |

| Metallocene | Single-site catalyst, homogeneous. googleapis.comuni-bayreuth.de | Narrow molecular weight distribution, high control over stereoregularity and microstructure. googleapis.comuni-bayreuth.de |

| Non-Metallocene | Single-site catalyst, varied ligand structures. google.com | Can produce polymers with very high molecular weights and wide molecular weight distributions. googleapis.com |

1H-Indene, 1-ethyl- can be copolymerized with a variety of other monomers to tailor the properties of the final polymer. For example, indene and its derivatives have been copolymerized with monomers like styrene (B11656) and limonene (B3431351) using cationic polymerization methods. tandfonline.com The reactivity of each monomer and its concentration in the feed influence the composition and properties of the resulting copolymer. tandfonline.com

Copolymerization of indene with monomers such as methyl methacrylate (B99206) and acrylonitrile (B1666552) has also been investigated. researchgate.net The ability to incorporate different monomers allows for the creation of materials with a wide range of thermal and mechanical properties. google.comresearchgate.net

The kinetics of polymerization involving indene derivatives are influenced by factors such as the type of initiator, solvent, and temperature. tandfonline.comacs.org For instance, in cationic polymerization, the choice of Lewis acid initiator and reaction conditions can control the molecular weight of the resulting polymer. tandfonline.com

The mechanism of polymerization with single-site catalysts like metallocenes is well-understood to proceed via coordination of the monomer to the metal center followed by insertion into the growing polymer chain. uni-bayreuth.de The steric and electronic properties of the monomer, such as 1H-Indene, 1-ethyl-, would play a significant role in the rate and mechanism of these insertion steps. The study of polymerization kinetics helps in understanding how to control the polymer's final properties. researchgate.net

Development of 1H-Indene, 1-ethyl- Derived Ligands for Catalysis

The indene framework is a crucial component in the design of ligands for catalytic applications, particularly in asymmetric synthesis. researchgate.net The ability to introduce substituents at various positions on the indene ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

Chiral ligands derived from substituted indenes are widely used in asymmetric catalysis to control the stereochemical outcome of a reaction. googleapis.commdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other. oaepublish.comrsc.org

For example, spiro indane-based phosphine-oxazoline (SMI-PHOX) ligands have shown high efficiency in palladium-catalyzed asymmetric allylic alkylation reactions. mdpi.com The rigid spirocyclic backbone of these ligands contributes to their high catalytic activity and enantioselectivity. mdpi.com While not directly derived from 1H-Indene, 1-ethyl-, these examples highlight the potential of using substituted indenes to create highly effective chiral ligands. The introduction of an ethyl group at the 1-position of the indene ring in a ligand structure would be expected to exert a specific steric influence on the catalytic pocket, potentially leading to high levels of enantiocontrol in various asymmetric transformations. acs.org

Design and Synthesis of Novel Indene Ligands for Transition Metal Complexes

The synthesis of ligands based on 1H-Indene, 1-ethyl- is a critical first step in creating specialized transition metal catalysts. The process typically begins with the synthesis of the 1-ethylindene molecule itself, followed by its conversion into a ligand that can be coordinated to a metal center.

A common synthetic route to 1-ethylindene involves the alkylation of indene. This can be achieved by deprotonating indene with a strong base, such as n-butyllithium (n-BuLi), to form an indenyl anion. This anion then acts as a nucleophile, reacting with an ethylating agent like ethyl iodide to yield 1-ethylindene. Subsequent reaction of the synthesized 1-ethylindene with a metal halide, such as zirconium tetrachloride (ZrCl₄), leads to the formation of the desired transition metal complex. For example, bis(1-ethyl-indenyl) zirconium dichloride is a metallocene complex prepared through this methodology. In this synthesis, 1-ethylindene is again treated with n-BuLi to form the lithium salt, which is then reacted with ZrCl₄ to afford the final zirconocene (B1252598) complex.

General strategies for synthesizing transition metal complexes often involve the reaction of a ligand precursor with a suitable metal salt. researchgate.netgla.ac.uk The choice of solvent and reaction conditions is crucial for achieving good yields and purity. Characterization of these novel complexes is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their structure and composition. mdpi.comrsc.org

Table 1: Synthesis of Bis(1-ethyl-indenyl) Zirconium Dichloride

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Ligand Synthesis | Indene, Ethyl Iodide | n-Butyllithium (n-BuLi) solution | 1-ethylindene | ~70% |

| 2. Complexation | 1-ethylindene, Zirconium Tetrachloride | n-Butyllithium (n-BuLi) | bis(1-ethyl-indenyl) zirconium dichloride | - |

Research on Catalytic Hydrogenation and Dehydrogenation of Indene Systems

The indene framework, including derivatives like 1-ethylindene, is a subject of research in catalytic hydrogenation and dehydrogenation, reactions that are fundamental to organic synthesis and emerging energy storage systems.

Catalytic Hydrogenation is the process of adding hydrogen atoms across the double bonds of the indene ring system, converting the unsaturated molecule into its saturated analogue, indane. wikipedia.org This reaction is thermodynamically favorable but requires a catalyst to proceed at a practical rate under mild conditions. msu.edu The hydrogenation of 1H-Indene, 1-ethyl- yields 1-ethylindane. This is typically accomplished using heterogeneous metal catalysts. pressbooks.pub The process involves the adsorption of both the indene substrate and molecular hydrogen onto the catalyst surface, where the H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond (syn-addition). wikipedia.orgpressbooks.pub

Catalytic Dehydrogenation is the reverse process, where hydrogen is removed from a saturated or partially saturated ring system to create double bonds. wikipedia.org This reaction is highly endothermic and generally requires high temperatures. wikipedia.org Research into the dehydrogenation of indane systems is relevant to Liquid Organic Hydrogen Carrier (LOHC) technology, where cyclic organic molecules are used to store and transport hydrogen. For instance, studies have explored the dehydroisomerization of 1-ethylindane over platinum-based catalysts (Pt/Al₂O₃), which is a key step in releasing stored hydrogen. capes.gov.br The efficiency and selectivity of these reactions are highly dependent on the catalyst formulation and reaction conditions. nih.gov

Table 2: General Conditions for Hydrogenation and Dehydrogenation of Indene Systems

| Process | Substrate Example | Catalyst | Typical Conditions | Product Example |

|---|---|---|---|---|

| Hydrogenation | 1H-Indene, 1-ethyl- | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂), Room Temperature | 1-ethylindane |

| Dehydrogenation | 1-ethylindane | Platinum on Alumina (Pt/Al₂O₃), Iron(III) oxide | High Temperatures (>500°C) | 1H-Indene, 1-ethyl- |

Structure-Property Relationships in Indene-Based Catalytic Systems

The performance of a catalyst is intrinsically linked to its molecular structure. In the context of 1-ethylindene-based systems, particularly metallocene catalysts used in olefin polymerization, understanding these structure-property relationships is crucial for designing more efficient and selective catalysts. acs.org

Metallocene catalysts are single-site catalysts, meaning they have uniform active sites, which allows for the production of polymers with narrow molecular weight distributions and controlled microstructures. researchgate.netj-polypropylene.com The ligands surrounding the central metal atom (e.g., zirconium) dictate the catalyst's behavior. nih.gov

For a complex like bis(1-ethyl-indenyl) zirconium dichloride, key structural features influencing its catalytic properties include:

The Ligand Framework: The indenyl ligand itself provides a specific steric and electronic environment at the metal center.

Substituents on the Ring: The ethyl group at the 1-position of the indene ring introduces specific steric bulk. This bulk can influence the way monomer molecules (like ethylene (B1197577) or propylene) approach and insert into the growing polymer chain. acs.orgresearchgate.net This, in turn, affects the catalyst's activity, the molecular weight of the resulting polymer, and the polymer's stereochemistry (tacticity). researchgate.net

The Metal Center: The choice of transition metal (e.g., zirconium, hafnium, titanium) also plays a significant role, affecting activity and polymer properties. Zirconocenes are often highly active catalysts. nih.gov

By systematically modifying the ligand structure—for example, by changing the substituent on the indenyl ring or altering the bridge in ansa-metallocenes—researchers can tune the properties of the resulting polymers. acs.orgmdpi.com For example, increasing the steric hindrance around the metal center can lead to higher stereoselectivity in propylene (B89431) polymerization, producing highly isotactic polypropylene. acs.org This rational design approach, based on a deep understanding of structure-property relationships, is a cornerstone of modern catalyst development. acs.orgresearchgate.net

Table 3: Structure-Property Correlations in 1-Ethylindene-Based Catalysts

| Structural Feature | Property Influenced | Effect on Catalysis |

|---|---|---|

| Ethyl group on indenyl ring | Steric hindrance | Affects monomer approach, influencing polymer molecular weight and tacticity. |

| Indenyl ligand system | Electronic environment of the metal center | Modulates catalyst activity and stability. |

| Single-site nature | Uniformity of active sites | Leads to polymers with narrow molecular weight distribution and uniform comonomer incorporation. |

| Metal center (e.g., Zr) | Intrinsic activity | Determines the overall polymerization rate and polymer molecular weight capabilities. |

Theoretical and Computational Chemistry of 1h Indene, 1 Ethyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of indene (B144670) derivatives.

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and reactivity of molecules. For indene derivatives, DFT calculations, often using the B3LYP functional, are employed to determine various chemical reactivity descriptors. researchgate.netepstem.net These include the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔEgap), ionization potential, and electron affinity. researchgate.net For instance, in a study of 1H-indene-1,3-dione derivatives, these parameters were calculated at the DFT/B3LYP/6-31G(d) level to assess their corrosion inhibition potential. researchgate.net The HOMO and LUMO energies are critical in understanding the molecule's kinetic stability and chemical reactivity. A large energy gap between the HOMO and LUMO orbitals suggests high kinetic stability and low chemical reactivity. researchgate.net

DFT can also be used to predict reaction pathways. For example, it has been used to identify the rate-determining step in the gold-catalyzed intramolecular hydroalkylation of ynamides to indenes as the initial nih.govacs.org-hydride shift. acs.org Furthermore, DFT calculations help in understanding the differences in reactivity among various ynamides and the crucial role of gold complexes in the catalysis of this reaction. acs.org

Ab initio methods, such as Hartree-Fock (HF), are also utilized to study the molecular properties of indene derivatives. researchgate.net These calculations provide optimized molecular structures, vibrational frequencies, and thermodynamic properties. researchgate.netresearchgate.net For example, in a study of 2-ethyl-1H-benzo[d]imidazole, both HF and DFT (B3LYP) methods with a 6-31G(d) basis set were used to calculate its molecular geometry and vibrational spectra. researchgate.net The results indicated that the B3LYP method was superior to the scaled Hartree-Fock approach for predicting molecular vibrational spectra. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules like "1H-Indene, 1-ethyl-".

Molecular dynamics (MD) simulations are used to study the adsorption behavior and binding energy of indene derivatives on surfaces. researchgate.net For instance, MD simulations were employed to investigate the interaction between 1H-indene-1,3-dione inhibitors and an Fe (110) surface in hydrochloric acid solution. researchgate.net These simulations can reveal the orientation and interactions of the inhibitor molecules on the metallic surface. researchgate.net

The environment, particularly the solvent, can significantly influence the properties and reactivity of molecules. researchgate.net Studies on indane-1,3-dione containing butadiene derivatives have shown that intermolecular interactions, such as CH−π and CH−O interactions, play a crucial role in their molecular packing in the solid state. acs.org The nature of these interactions can vary with changes in substituents, leading to different crystal packing arrangements. acs.org

Solvent effects on the vibrational spectra of indene derivatives have also been investigated. The frequencies of vibrational modes, such as the C=O stretching in 1,3-indanedione, are sensitive to the solvent environment due to nonspecific electrostatic and dispersion interactions, as well as specific interactions like hydrogen bonding. researchgate.net

Computational Reaction Mechanism Discovery and Transition State Search

Computational methods are pivotal in elucidating reaction mechanisms and identifying transition states. For the synthesis of indenes, DFT calculations have been used to explore competing reaction pathways. pku.edu.cn For example, in the PtCl2-catalyzed cyclization of o-isopropyl-substituted aryl alkynes, two competing pathways were identified: one involving a nih.govacs.org-R group migration and another proceeding through a nih.govacs.org-H shift/cyclization. pku.edu.cn The preferred pathway was found to depend on the nature of the substituent R. pku.edu.cn

In the gold-catalyzed synthesis of indenes from terminal alkynes, a proposed mechanism involves the formation of a gold vinylidene intermediate. nih.gov This highly reactive species can then undergo intramolecular C-H insertion to form a tricyclic intermediate. nih.gov Computational studies help to understand the energetics of these steps and the role of ligands in directing the reaction pathway. nih.gov

In Silico Design and Optimization of 1H-Indene, 1-ethyl- Derived Catalysts

Computational chemistry has become an indispensable tool in the design and optimization of catalysts derived from indene structures. mdpi.com Techniques like Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms and predicting the catalytic activity of newly designed molecules. mdpi.commdpi.com

For instance, DFT calculations have been employed to investigate the mechanism of catalytic synthesis of substituted 1H-indenes. nih.gov These studies reveal stepwise processes, such as the formation of metal-carbene radical intermediates and subsequent ring-closures, which are crucial for the development of efficient synthetic routes. nih.gov Research has shown that cobalt(II) complexes can be effective catalysts for creating functionalized 1H-indene derivatives from readily available starting materials. nih.gov The mechanism, confirmed by both computational and experimental results, involves the activation of a diazo compound to form a Co(III)-carbene radical, followed by a radical ring-closure. nih.gov

Furthermore, computational approaches aid in the rational design of catalysts for specific reactions. For example, a CCC pincer IrIII catalyst has been computationally investigated for the benzylic alkylation of indenes. nih.gov DFT calculations helped propose a hemilabile IrIII-dihydride intermediate, explaining the catalyst's effectiveness in reducing unactivated olefin intermediates. nih.gov

The in silico design process often involves:

Mechanism Investigation: Using DFT to map out reaction pathways and identify transition states. nih.govaip.org

Catalyst Screening: Virtually testing a range of potential catalysts to identify the most promising candidates before engaging in extensive experimental work.

Property Prediction: Calculating electronic and steric properties to understand how structural modifications will impact catalytic performance.

Cheminformatics and Virtual Screening Methodologies for Indene Analogs

Cheminformatics and virtual screening are powerful computational techniques used to explore the vast chemical space of indene analogs for various applications, particularly in drug discovery. impactfactor.orgresearchgate.net These methods allow for the rapid and cost-effective identification of molecules with desired biological activities. impactfactor.org

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties.

Structure-based virtual screening utilizes the three-dimensional structure of a biological target, such as an enzyme, to dock and score potential ligands. acs.org

Several studies have successfully applied these methodologies to indene derivatives. For example, new 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have been designed and evaluated as potential multi-targeted agents for Alzheimer's disease. tandfonline.comtandfonline.com In silico studies, including molecular docking, were used to predict the interactions of these compounds with key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of newly designed molecules and optimizing lead compounds. impactfactor.orgnih.gov

The general workflow of a QSAR study involves:

Data Set Preparation: Assembling a collection of molecules with known activities. nih.gov

Descriptor Calculation: Generating a set of numerical values (descriptors) that encode the structural and physicochemical properties of the molecules.

Model Building: Using statistical methods to create a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. jddtonline.info

QSAR models have been developed for various indene derivatives to predict their activity against different biological targets. For instance, 3D-QSAR studies on indene N-oxide derivatives as PPARγ agonists have yielded statistically reliable models with good predictive power. jddtonline.info These models provide insights into the structure-activity relationships, highlighting the importance of specific structural features for biological activity. jddtonline.info Similarly, QSAR models have been developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of casein kinase II (CK2), a target in cancer therapy. nih.gov These models have been used to predict the activity of new compounds, leading to the identification of potent inhibitors. nih.gov

Table 1: Examples of QSAR Studies on Indene Derivatives

| Derivative Class | Target | Key Findings |

|---|---|---|

| Indene N-oxides | PPARγ | Statistically reliable model with good predictive power (q² = 0.8820, Pred r² = 0.7063) was developed. jddtonline.info |

| Indeno[1,2-b]indoles | CK2 | A reliable QSAR model was developed using a training set of twenty active compounds. nih.gov |

| Indene amino acids | SDH | 3D-QSAR modeling revealed significant enhancement in enzymatic inhibition for certain compounds. acs.org |

| Indene- nih.govnih.govacs.orgOxadiazine hybrids | EGFR | Consistent QSAR models were constructed using quantum mechanics-derived descriptors. ekb.eg |

Computational Materials Science Approaches for Indene-Containing Polymers

Computational materials science employs modeling and simulation to understand and predict the properties of materials, including polymers containing indene moieties. utk.eduwikipedia.org These methods span multiple length and time scales, from electronic structure calculations to macroscopic simulations. utk.edu

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of polymers. acs.orgrsc.org By simulating the movement of atoms over time, MD can provide insights into properties like glass transition temperature, mechanical strength, and transport phenomena. acs.orgmdpi.com For example, ReaxFF molecular dynamics has been used to study the degradation of indene, providing insights into the reaction pathways at high energies. frontiersin.org

Density Functional Theory (DFT) is another key method used to investigate the electronic structure and properties of polymers at the quantum level. aip.org DFT calculations can be used to predict properties such as bond energies, reaction barriers, and electronic band structures, which are crucial for understanding the behavior of conductive polymers and other functional materials. aip.org

The application of these computational approaches is essential for:

Predicting Polymer Properties: Estimating mechanical, thermal, and electrical properties of new polymer designs.

Understanding Structure-Property Relationships: Elucidating how the chemical structure of the polymer, including the incorporation of indene units, influences its macroscopic behavior.

Designing Novel Materials: Guiding the synthesis of polymers with tailored properties for specific applications, such as in electronics or as advanced composites. google.co.vi

Advanced Analytical and Spectroscopic Characterization Techniques for 1h Indene, 1 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "1H-Indene, 1-ethyl-," offering detailed insights into its molecular framework. google.comrsc.orgthegoodscentscompany.com

High-Field NMR and Multi-Dimensional NMR Investigations

High-field ¹H and ¹³C NMR spectroscopy are instrumental in providing a detailed atom-by-atom picture of the "1H-Indene, 1-ethyl-" molecule. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants reveal the connectivity of protons. For instance, the ethyl group would typically show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons on the indene (B144670) ring system would appear in the aromatic region with complex splitting patterns due to their various couplings. chemicalbook.comutah.edu

¹³C NMR provides information on the carbon skeleton of the molecule. The number of distinct signals indicates the number of non-equivalent carbon atoms. The chemical shifts of these signals differentiate between sp³, sp², and sp hybridized carbons, as well as carbons influenced by nearby functional groups. utah.edusigmaaldrich.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further resolve structural ambiguities. oxinst.com A COSY spectrum maps the coupling relationships between protons, helping to trace out the spin systems within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. utah.edu These multi-dimensional techniques are crucial for definitively assigning the complex spectra of substituted indenes.

Below is a table summarizing typical predicted NMR data for "1H-Indene, 1-ethyl-".

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | Triplet | ~12-15 |

| Ethyl -CH₂ | Quartet | ~25-30 |

| Indene Ring (Aromatic CH) | Multiplets | ~120-130 |

| Indene Ring (Aromatic C) | ~140-145 | |

| Indene Ring (Aliphatic CH/CH₂) | Multiplets | ~30-45 |

| Note: These are approximate values and can vary based on solvent and experimental conditions. |

Solid-State NMR for Polymer Systems

While "1H-Indene, 1-ethyl-" is a small molecule, indene derivatives can be polymerized. In such cases, solid-state NMR (ssNMR) becomes an indispensable tool for characterizing the resulting polymer systems. mdpi.compreprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR, these interactions provide valuable structural information. mst.edu

Techniques like Magic Angle Spinning (MAS) are used to average out dipolar couplings and chemical shift anisotropy, resulting in narrower lines and higher resolution spectra. jeol.com Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. mdpi.com Solid-state NMR can provide information on the conformation and packing of polymer chains, the degree of crystallinity, and the dynamics of different segments of the polymer. researchgate.netnih.gov For polymers derived from "1H-Indene, 1-ethyl-," ssNMR could be used to study the structure of the polymer backbone and the mobility of the ethyl side chains. unisi.itnih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. google.comrsc.orgthegoodscentscompany.com

Hyphenated GC-MS and LC-MS Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. thegoodscentscompany.comresearchgate.netnist.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph before being introduced into the mass spectrometer. gcms.czresearchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like "1H-Indene, 1-ethyl-". nih.govnih.gov The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries like those from NIST. tjnpr.org

LC-MS is used for compounds that are not suitable for GC analysis, such as those that are non-volatile or thermally labile. nih.goveurl-pesticides.eu The sample is separated by liquid chromatography before being ionized and analyzed by the mass spectrometer. sielc.com This technique is particularly useful for analyzing complex mixtures and can be applied to the analysis of "1H-Indene, 1-ethyl-" and its potential metabolites or degradation products in various matrices.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. google.comrsc.org For "1H-Indene, 1-ethyl-," which has a molecular formula of C₁₁H₁₂, HRMS can confirm this composition by measuring the exact mass of the molecular ion. rsc.orgijpsm.comleuphana.degdch.de This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex samples. scispace.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. rsc.org

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For "1H-Indene, 1-ethyl-," the IR spectrum would be expected to show characteristic peaks for C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations of the aromatic ring. rsc.orgspectrabase.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. For "1H-Indene, 1-ethyl-," Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar bonds, such as the C=C bonds of the indene ring.

The table below summarizes the expected vibrational frequencies for "1H-Indene, 1-ethyl-".

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-3000 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-H | Bending | ~1350-1480 |

| Note: These are general ranges and the exact peak positions can be influenced by the specific molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like "1H-Indene, 1-ethyl-", the most significant transitions are typically π → π* and n → π* transitions. thieme-connect.deusp.br

The indene core of the molecule, with its conjugated π system, is the primary chromophore responsible for UV absorption. The ethyl substituent, while not a chromophore itself, can subtly influence the electronic environment and thus the absorption maxima (λmax). The absorption of UV radiation excites electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. usp.br The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the wavelength of maximum absorbance. usp.br In conjugated systems like indene, the HOMO-LUMO gap is smaller compared to non-conjugated systems, leading to absorption at longer wavelengths, typically in the 200-400 nm range. libretexts.org

Table 1: Expected Electronic Transitions for 1H-Indene, 1-ethyl-

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | π bonding to π* anti-bonding | ~200-400 nm |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing. For "1H-Indene, 1-ethyl-", single-crystal XRD would be necessary to elucidate its exact molecular geometry and intermolecular interactions in the solid state.

While specific crystallographic data for "1H-Indene, 1-ethyl-" was not found, studies on related indene derivatives provide valuable insights. For instance, the crystal structure of 2-{(E)-N-[2-(1H-Inden-3-yl)ethyl]iminomethyl}-1H-imidazole reveals that the indene ring system is nearly planar. iucr.org In another example, the analysis of ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, a more complex indene derivative, provides detailed bond lengths and angles, showing the puckering of the five-membered ring. nih.gov The dihedral angle between the fused benzene (B151609) ring and the cyclopentene (B43876) ring is a key parameter determined by XRD. nih.gov

Crystallographic studies on similar compounds also highlight the formation of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. nih.gov For "1H-Indene, 1-ethyl-", if crystallized, one would expect to determine the orientation of the ethyl group relative to the indene plane and how the molecules arrange themselves in the crystal lattice.

Table 2: Representative Crystallographic Data for an Indene Derivative

| Parameter | Value |

|---|---|

| Compound | Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 8.1957 (14) nih.gov |

| b (Å) | 6.1287 (10) nih.gov |

| c (Å) | 32.995 (5) nih.gov |

| β (°) | 93.014 (3) nih.gov |

| V (ų) | 1655.0 (5) nih.gov |

Advanced Chromatographic Separation Science

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For "1H-Indene, 1-ethyl-", various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for both analyzing the purity of "1H-Indene, 1-ethyl-" and for its preparative isolation.

Analytical HPLC: Reverse-phase HPLC is a common method for analyzing non-polar to moderately polar compounds like "1H-Indene, 1-ethyl-". A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation from impurities. sielc.comnih.gov A photodiode array (PDA) detector can be used to monitor the effluent and provide UV spectra of the separated components. nih.gov

Preparative HPLC: When larger quantities of pure "1H-Indene, 1-ethyl-" are needed, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate the compound of interest from a reaction mixture. nih.govmdpi.com

Gas Chromatography (GC): Due to its volatility, "1H-Indene, 1-ethyl-" is well-suited for GC analysis. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or phenyl-methylpolysiloxane stationary phase, would be appropriate. gcms.czjyu.fi GC coupled with a Mass Spectrometry (MS) detector (GC-MS) is particularly powerful, as it provides both the retention time for identification and the mass spectrum for structural confirmation. gcms.czresearchtrend.netingenieria-analitica.com In complex mixtures like gasoline, GC-MS has been used to identify various indene derivatives, including isomers of ethylindene. gcms.cz

Table 3: Typical GC-MS Parameters for Analysis of Indene Derivatives

| Parameter | Condition |

|---|---|

| GC Column | DB-1, 20 m x 0.1 mm ID, 0.4 µm film thickness gcms.cz |

| Oven Program | 40°C hold for 0.4 min, then 10°C/min to 110°C, then to 260°C gcms.cz |

| Carrier Gas | Helium, 0.6 ml/min constant flow gcms.cz |

| Injector Temp. | 225°C gcms.cz |

| MS Detector | Time-of-Flight (TOF) gcms.cz |

| Ionization | Electron Impact (EI) at 70 eV oup.com |